methyl 3-methyl-11-(2-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 3-methyl-11-(2-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Transformation to Benzimidazole Derivatives
One study demonstrated the condensation of methyl 2-chloro-5-nitrobenzoate with o-phenylenediamine leading to a specific dibenzodiazepinone. This compound, when reacted with DMF-POCl3, undergoes transformation to yield benzimidazole derivatives. Such transformations highlight the chemical versatility and potential applications of dibenzodiazepinone derivatives in synthesizing novel compounds with possible pharmacological activities (Nagarajan & Shah, 1976).
Synthesis of Hexahydrodibenzo[b,e][1,4]diazepin-1-ones
Another significant application involves the synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е][1,4]diazepin-1-ones, achieved by reacting 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates. This process, along with investigating the chemical properties such as alkylation, acetylation, and nitrosation of the synthesized compounds, showcases the potential for creating diverse chemical entities with varied functionalities (Chechina et al., 2015).
Corrosion Inhibition for Mild Steel
Research into the corrosion inhibition of mild steel in acidic media identified benzodiazepine derivatives as effective corrosion inhibitors. This study synthesized specific benzodiazepine compounds, demonstrating their capacity to form a protective layer on the steel surface, thereby significantly reducing iron dissolution. These findings indicate a novel application of dibenzodiazepine derivatives in the field of corrosion inhibition, contributing to materials science and engineering (Laabaissi et al., 2021).
Electrochromic Behavior in Near-Infrared Spectrum
An intriguing application area is the near-infrared (NIR) electrochromic behavior exhibited by dibenzothiepin derivatives. Through oxidation, these compounds show reversible transformation and exhibit NIR absorptions. This property suggests potential uses in organic NIR-electrochromic systems, highlighting the ability of dibenzodiazepine derivatives to undergo significant geometrical changes upon electron transfer, which is crucial for electrochromic applications (Ishigaki et al., 2022).
Properties
IUPAC Name |
methyl 9-methyl-6-(2-nitrophenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-12-11-16-19(21(26)18(12)22(27)30-2)20(13-7-3-6-10-17(13)25(28)29)24-15-9-5-4-8-14(15)23-16/h3-10,12,18,20,23-24H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUXHPVMCBGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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